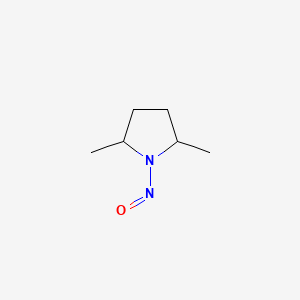

5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole

カタログ番号 B6250492

CAS番号:

55408-15-6

分子量: 146.6

InChIキー:

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloromethylfurfural is an organic compound with the formula C4H2O(CH2Cl)CHO . It consists of a furan substituted at the 2- and 5-positions with formyl (CHO) and chloromethyl (CH2Cl) groups . It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid .

Synthesis Analysis

The synthesis of 5-Chloromethylfurfural (CMF) from both solid sugars and high fructose corn syrup (HFCS) was achieved using continuous flow processing . The use of HFCS allows for a convenient liquid sugar feedstock .Molecular Structure Analysis

In organic chemistry, the chloromethyl group is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .Chemical Reactions Analysis

The synthesis of CMF from both simple sugars and biomass has recently been extensively reviewed . The halogenated derivatives of HMF, such as 5-(chloromethyl)furfural (CMF) and 5-(bromomethyl)furfural (BMF), can be produced directly from biomass in good isolated yields .Physical And Chemical Properties Analysis

5-Chloromethylfurfural is a colourless liquid . It has a chemical formula of C6H5ClO2 and a molar mass of 144.55 g·mol−1 .Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole involves the reaction of 2-ethyl-1H-tetrazole-5-carboxylic acid with thionyl chloride to form 5-chloromethyl-2-ethyl-1H-tetrazole, which is then treated with sodium azide to yield the final product.", "Starting Materials": [ "2-ethyl-1H-tetrazole-5-carboxylic acid", "Thionyl chloride", "Sodium azide" ], "Reaction": [ "Step 1: 2-ethyl-1H-tetrazole-5-carboxylic acid is dissolved in anhydrous dichloromethane.", "Step 2: Thionyl chloride is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is heated to reflux for 2 hours.", "Step 4: The solvent is removed under reduced pressure to yield 5-chloromethyl-2-ethyl-1H-tetrazole.", "Step 5: 5-chloromethyl-2-ethyl-1H-tetrazole is dissolved in anhydrous DMF.", "Step 6: Sodium azide is added to the solution and the reaction mixture is heated to 80°C for 4 hours.", "Step 7: The solvent is removed under reduced pressure and the crude product is purified by column chromatography to yield 5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole." ] } | |

CAS番号 |

55408-15-6 |

製品名 |

5-(chloromethyl)-2-ethyl-2H-1,2,3,4-tetrazole |

分子式 |

C4H7ClN4 |

分子量 |

146.6 |

純度 |

95 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

3,4-dihydroxy-3-methylbutanenitrile

220946-31-6

potassium (3-chloropropyl)trifluoroboranuide

569370-68-9